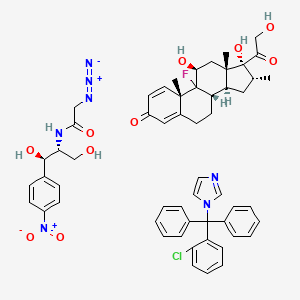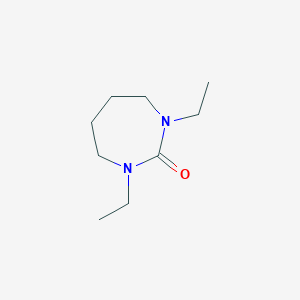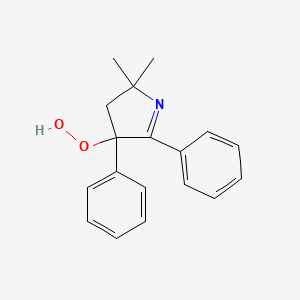
1,2,2,3-Tetramethylcyclopent-3-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3-Tetramethylcyclopent-3-enol is an organic compound with the molecular formula C₉H₁₆O It is a cyclopentene derivative with four methyl groups attached to the ring and a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3-Tetramethylcyclopent-3-enol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2,3,3-tetramethylbut-1-ene-3-ol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2,2,3-Tetramethylcyclopent-3-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for halogenation reactions.
Major Products Formed
Oxidation: Formation of 1,2,2,3-tetramethylcyclopentanone.
Reduction: Formation of 1,2,2,3-tetramethylcyclopentane.
Substitution: Formation of 1,2,2,3-tetramethylcyclopent-3-yl halides or amines.
Aplicaciones Científicas De Investigación
1,2,2,3-Tetramethylcyclopent-3-enol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopentene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1,2,2,3-Tetramethylcyclopent-3-enol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,2,3-Tetramethylcyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,2,2,3-Tetramethylcyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
1,2,2,3-Tetramethylcyclopent-3-enol is unique due to its combination of a cyclopentene ring with four methyl groups and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
| 74055-14-4 | |
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
1,2,2,3-tetramethylcyclopent-3-en-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-5-6-9(4,10)8(7,2)3/h5,10H,6H2,1-4H3 |
Clave InChI |
ODKUFQPJLRUDGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C1(C)C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

